3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Description
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with bromo (position 3), chloro (position 6), and phenyl (position 2) substituents. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, including kinase inhibitors and antitrypanosomal agents .
Properties
IUPAC Name |
3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-13-12(9-4-2-1-3-5-9)16-11-7-6-10(15)8-17(11)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRGJBSPRQPFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403269 | |
| Record name | 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477886-81-0 | |
| Record name | 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another approach involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant, promoting one-pot tandem cyclization and bromination . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs with antiviral, antibacterial, and anticancer properties.
Biological Research: The compound is used to study various biological pathways and molecular targets, contributing to the understanding of disease mechanisms.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and materials, enhancing the efficiency of chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent positions and functional groups, which critically influence solubility, reactivity, and biological activity.
Table 1: Substituent Comparison
Key Observations:
- Position 2 : Phenyl groups enhance π-π stacking interactions in target binding, while sulfonylmethyl (e.g., ) or CF₃ groups improve aqueous solubility .
Table 2: Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of this compound is C13H9BrClN2. It features a bromine atom at the 3-position and a chlorine atom at the 6-position of the imidazo ring. The compound's structure is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDKs, which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thus preventing their proliferation.
- Calcium Channels : It may also modulate calcium channels, affecting various cellular signaling pathways that are crucial for cell survival and function.
Anticancer Activity
Numerous studies have assessed the anticancer potential of compounds within the imidazo[1,2-a]pyridine class. For instance:
- A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against human cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 1.4 |
| Sorafenib | MDA-MB-231 | 5.2 |
| This compound | HepG2 | >100 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example:
- The compound was evaluated against Staphylococcus aureus and Escherichia coli with promising results indicating inhibition at micromolar concentrations .
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Condensation Reactions : The synthesis often begins with the condensation of 2-aminopyridines with α-bromoketones under various conditions.
- Solvent-Free Conditions : Recent advancements have highlighted solvent-free synthesis methods that utilize microwave irradiation to enhance yield and reduce reaction time .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- In Vitro Studies : Research has shown that this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Mechanistic studies revealed activation of caspases and downregulation of anti-apoptotic proteins .
- Combination Therapies : Investigations into combination therapies suggest that when used alongside other chemotherapeutic agents, this compound can enhance therapeutic efficacy while potentially reducing side effects associated with higher doses of traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine that influence its biological activity?
- Methodological Insight : Substituent positions (e.g., halogenation at C3 and C6, phenyl at C2) are critical. Chlorine at C6 enhances lipophilicity and binding affinity to peripheral benzodiazepine receptors (PBR), while bromine at C3 may improve metabolic stability. The phenyl group at C2 contributes to π-π stacking interactions in target proteins .
- Experimental Design : Compare analogs with substitutions at these positions using radioligand binding assays (e.g., PBR vs. CBR selectivity) and in vivo neurosteroid synthesis studies .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Insight : Use iodine-catalyzed cyclization reactions starting from 2-phenoxyacetophenone derivatives. Column chromatography purification is recommended for isolating high-purity products (>95%) .
- Data Validation : Confirm purity via HPLC and structural integrity via -NMR (e.g., characteristic imidazo[1,2-a]pyridine proton signals at δ 7.8–8.2 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Insight : Use cancer cell lines (e.g., HepG2, MCF-7) for cytotoxicity assays (IC determination) and Xenopus oocytes expressing GABA receptors for neuroactivity screening. Normal cell lines (e.g., Vero) serve as toxicity controls .
- Data Interpretation : A >10-fold selectivity for cancer cells over normal cells (e.g., IC = 11 µM vs. 91 µM in Vero cells) suggests therapeutic potential .
Advanced Research Questions
Q. How do electronic effects of substituents impact the compound’s pharmacological profile?
- Methodological Insight : Electron-withdrawing groups (e.g., NO) at C3 reduce anticancer activity due to steric hindrance, while electron-donating groups (e.g., NH) enhance binding via hydrogen bonding. DFT calculations can model electrostatic interactions with target proteins .
- Contradiction Resolution : Conflicting data on nitro-group efficacy (e.g., lower activity in ortho vs. para positions) require crystallographic analysis to resolve steric vs. electronic contributions .
Q. What advanced spectroscopic techniques are used to characterize polymorph-dependent properties?
- Methodological Insight : Single-crystal X-ray diffraction (SCXRD) identifies polymorphs, while time-resolved fluorescence spectroscopy quantifies excited-state intramolecular proton transfer (ESIPT) luminescence. For 6-cyano analogs, yellow, orange, and red emission correspond to distinct crystalline forms .
- Data Integration : Correlate luminescence properties (e.g., λ) with intermolecular interactions (e.g., hydrogen-bonding networks) using Hirshfeld surface analysis .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Insight : Perform meta-analysis of SAR datasets, focusing on substituent logP values and steric parameters (e.g., Taft constants). Molecular docking (e.g., AutoDock Vina) clarifies binding mode discrepancies .
- Case Example : Compound 35 in showed low neurosteroid synthesis despite high PBR affinity, suggesting off-target effects. Validate via knockout models or proteomics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
